methyl 2-({1-[(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoyl]propyl}sulfanyl)acetate
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Overview
Description
“Methyl 2-({1-[(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoyl]propyl}sulfanyl)acetate” is a compound that contains a 1,3,4-thiadiazole moiety . Thiadiazole derivatives have been the subject of considerable interest in recent years due to their potential as antitumor agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . This allows 1,3,4-thiadiazole derivatives to disrupt processes related to DNA replication .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include the treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide . This affords 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can be characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis .Scientific Research Applications
PTCA has been studied for its potential therapeutic applications in a number of different areas, including cancer, inflammation, and neurodegenerative diseases. In particular, PTCA has been studied for its ability to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. In addition, PTCA has been studied for its ability to modulate the activity of various enzymes and transcription factors, as well as its potential to act as an antioxidant and protect cells from oxidative damage.
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives, which include this compound, have a broad spectrum of biological activities . They can cross cellular membranes and interact strongly with biological targets due to the mesoionic character of the thiadiazole ring .
Mode of Action
Thiadiazole derivatives are known to interact strongly with biological targets . This interaction can lead to various changes in the cell, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
Due to the mesoionic nature of the thiadiazole ring, thiadiazole derivatives are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
Thiadiazole derivatives are known to exert a broad spectrum of biological activities , suggesting that they may have various effects at the molecular and cellular level.
Action Environment
It is known that the biological activity of thiadiazole derivatives can be influenced by the nature of the substituent on the compounds .
Advantages and Limitations for Lab Experiments
The use of PTCA in laboratory experiments offers a number of advantages. In particular, PTCA is relatively easy to synthesize, and is stable and non-toxic. In addition, PTCA can be used to study the effects of various proteins, enzymes, and transcription factors on biochemical and physiological processes. However, PTCA also presents some limitations. In particular, it is not yet clear how PTCA interacts with proteins in the body, and further research is needed to understand its mechanism of action.
Future Directions
The potential future directions for research into PTCA are numerous. In particular, further research is needed to understand the mechanism of action of PTCA and its interactions with proteins in the body. In addition, further research is needed to explore the potential therapeutic applications of PTCA, including its potential use as an anticancer agent, an anti-inflammatory agent, and a neuroprotective agent. Finally, further research is needed to investigate the potential side effects of PTCA, as well as its potential interactions with other drugs.
Synthesis Methods
The synthesis of PTCA is a multi-step process that begins with the reaction of 5-phenyl-1,3,4-thiadiazole-2-carbonyl chloride with 1-ethyl-3-methyl-imidazolium chloride in dimethylformamide (DMF) to produce 5-phenyl-1,3,4-thiadiazol-2-ylcarbamoylpropylsulfanylacetate. This reaction is followed by the addition of sodium hydroxide to form the final product, PTCA. The entire synthesis process requires a number of different reagents and solvents, including DMF, ethyl acetate, and methanol, and is typically completed in a two-step reaction.
Properties
IUPAC Name |
methyl 2-[1-oxo-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]butan-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-3-11(22-9-12(19)21-2)13(20)16-15-18-17-14(23-15)10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHOOUZWIASVDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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